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Compound of Interest

Compound Name: (2-Methylpyrimidin-5-yl)methanol

Cat. No.: B151224

(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals

This guide explores the utility of (2-Methylpyrimidin-5-yl)methanol as a key fragment in
modern drug design and discovery. The pyrimidine core is a well-established privileged scaffold
in medicinal chemistry, and the specific arrangement of the methyl and hydroxymethyl
substituents at the 2- and 5-positions of the pyrimidine ring provides a valuable starting point
for the development of potent and selective therapeutic agents across various disease areas.
This document details its chemical properties, its application in the synthesis of inhibitors for
diverse biological targets, and provides an overview of relevant experimental methodologies.

Core Fragment Properties

(2-Methylpyrimidin-5-yl)methanol is a stable, crystalline solid at room temperature. Its
structure features a pyrimidine ring, which can engage in various non-covalent interactions with
biological macromolecules, including hydrogen bonding and tt-stacking. The primary alcohol
moiety serves as a crucial synthetic handle for fragment elaboration and optimization, allowing
for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Table 1: Physicochemical Properties of (2-Methylpyrimidin-5-yl)methanol
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Property Value
Chemical Formula CeHsN20
Molecular Weight 124.14 g/mol
Appearance White crystalline solid
Melting Point 102-103 °C
Boiling Point 237 °C
Topological Polar Surface Area (TPSA) 46.01 A2
LogP 0.2773
Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 3

Rotatable Bonds 1

CAS Number 2239-83-0

Applications in Drug Discovery

(2-Methylpyrimidin-5-yl)methanol has been successfully employed as a foundational
fragment in the development of inhibitors for several important biological targets. Its structural
motifs are found in patented compounds targeting cancer, viral infections, central nervous
system disorders, and cardiovascular diseases.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic
pathway. Overexpression of anti-apoptotic members like Bcl-2 is a hallmark of many cancers,
making them attractive therapeutic targets. (2-Methylpyrimidin-5-yl)methanol has been
utilized as a starting material in the synthesis of thienopyrimidine derivatives that act as Bcl-2
inhibitors[1]. These compounds aim to restore the natural process of programmed cell death in
cancer cells.

Signaling Pathway: Bcl-2 and Apoptosis
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Caption: The Bcl-2 regulated intrinsic apoptotic pathway.
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The human immunodeficiency virus (HIV) relies on the enzyme reverse transcriptase (RT) to
convert its RNA genome into DNA, a crucial step for integration into the host genome. Non-
nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind
to an allosteric site on RT, inhibiting its function. (2-Methylpyrimidin-5-yl)methanol serves as
a key building block for pyrimidone derivatives that have been designed as selective cytotoxic
agents against HIV-infected cells, with NNRTI activity[2].

Signaling Pathway: HIV Reverse Transcription
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Caption: Inhibition of HIV reverse transcription by NNRTIs.
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Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.
Upon activation by NO, sGC catalyzes the conversion of GTP to cyclic GMP (cGMP), a second
messenger that mediates vasodilation and other physiological processes. sGC stimulators are
a class of drugs that enhance the sensitivity of sGC to endogenous NO, and they are being
investigated for the treatment of cardiovascular and central nervous system (CNS) diseases.
(2-Methylpyrimidin-5-yl)methanol has been used in the synthesis of pyrazolopyridine
derivatives that act as sGC stimulators.

Signaling Pathway: Soluble Guanylate Cyclase (sGC)
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Caption: The nitric oxide-sGC-cGMP signaling pathway.

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel involved in
various physiological processes, including neuronal signaling and kidney function.
Dysregulation of TRPC5 has been linked to neuropsychiatric and neurodegenerative disorders.
(2-Methylpyrimidin-5-yl)methanol has been employed in the synthesis of substituted xanthine
derivatives that act as antagonists of the TRPC5 channel, representing a potential therapeutic
avenue for these conditions[3].

Signaling Pathway: TRPC5 Channel Activation
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Caption: A simplified TRPC5 channel activation pathway.
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Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of compounds derived from
(2-Methylpyrimidin-5-yl)methanol are often proprietary. However, based on the available
patent literature and general knowledge in medicinal chemistry, the following sections outline
the key experimental workflows.

The primary alcohol of (2-Methylpyrimidin-5-yl)methanol is a versatile functional group for
synthetic elaboration. A common strategy involves its conversion to a more reactive
electrophile, such as a chloromethyl or mesyloxymethyl group, which can then be used in
nucleophilic substitution reactions to couple the pyrimidine fragment with other scaffolds.

Experimental Workflow: Synthesis of Derivatives
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Caption: General synthetic workflow for elaborating the fragment.

Representative Protocol for Chlorination: A solution of (2-methylpyrimidin-5-yl)methanol in a
suitable solvent (e.g., dichloromethane) is treated with a chlorinating agent, such as thionyl
chloride or oxalyl chloride, often at reduced temperature. The reaction is monitored by thin-
layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon
completion, the reaction is quenched, and the product, 5-(chloromethyl)-2-methylpyrimidine, is
isolated and purified.

The biological activity of compounds derived from (2-Methylpyrimidin-5-yl)methanol is
assessed using a variety of in vitro assays tailored to the specific target.

Table 2: Overview of Relevant Assay Types
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Target Assay Type Principle
Measures the ability of the test
compound to displace a

Bcl-2 Competitive Binding Assay fluorescently labeled BH3

peptide from the binding

groove of Bcl-2 protein.

Cell Viability Assay

Assesses the cytotoxic or anti-
proliferative effects of the
compound on cancer cell lines

that overexpress Bcl-2.

HIV Reverse Transcriptase

Enzyme Activity Assay

Quantifies the synthesis of
DNA from an RNA template by
recombinant HIV RT in the
presence of the test

compound.

Antiviral Assay

Measures the inhibition of HIV
replication in a cell-based
model, often by quantifying

viral load or cell viability.

sGC

cGMP Quantification Assay

Measures the production of
cGMP in cells or with purified
sGC enzyme in response to
the test compound, typically in

the presence of an NO donor.

TRPC5

Electrophysiology

Uses patch-clamp techniques
to measure the ion current
through TRPC5 channels
expressed in a host cell line in
the presence of the test

compound.

Calcium Imaging

Monitors changes in
intracellular calcium
concentration in response to

channel activation and
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inhibition by the test

compound.

Conclusion

(2-Methylpyrimidin-5-yl)methanol has demonstrated its value as a versatile and effective
fragment in the design of novel therapeutic agents. Its favorable physicochemical properties
and synthetic tractability make it an attractive starting point for fragment-based drug discovery
campaigns. The successful incorporation of this fragment into lead compounds targeting a
diverse range of proteins, including enzymes, ion channels, and regulatory proteins,
underscores its potential for broader applications in medicinal chemistry. Further exploration of
the chemical space around the (2-methylpyrimidin-5-yl)methanol core is warranted to unlock
its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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